molecular formula C13H20ClNO2 B6275777 tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2763756-03-0

tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B6275777
CAS No.: 2763756-03-0
M. Wt: 257.8
InChI Key:
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Description

tert-Butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This structural motif is of significant interest in medicinal chemistry due to its potential to enhance the pharmacokinetic properties of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of a bicyclo[1.1.0]butane, followed by radical or nucleophilic addition across a [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the strained bicyclic system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to optimize the production process. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the intermediates.

Major Products Formed

The major products formed from these reactions can include various substituted bicyclo[1.1.1]pentane derivatives, azetidines, and other ring-opened products. These products can have different functional groups and properties, making them useful for further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate involves its interaction with molecular targets through its unique structural features. The strained bicyclic system can participate in strain-releasing reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The specific pathways and

Properties

CAS No.

2763756-03-0

Molecular Formula

C13H20ClNO2

Molecular Weight

257.8

Purity

95

Origin of Product

United States

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